molecular formula C22H30N2O4 B2551340 3,4-diethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 954078-79-6

3,4-diethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2551340
CAS No.: 954078-79-6
M. Wt: 386.492
InChI Key: JSNVEHHPIAGGOW-UHFFFAOYSA-N
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Description

3,4-Diethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic benzamide derivative featuring a piperidine core substituted with a furan-2-ylmethyl group and a benzamide moiety bearing diethoxy substituents at the 3- and 4-positions.

Properties

IUPAC Name

3,4-diethoxy-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4/c1-3-26-20-8-7-18(14-21(20)27-4-2)22(25)23-15-17-9-11-24(12-10-17)16-19-6-5-13-28-19/h5-8,13-14,17H,3-4,9-12,15-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNVEHHPIAGGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CO3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethylation of 3,4-Dihydroxybenzoic Acid

3,4-Dihydroxybenzoic acid undergoes O-ethylation using ethyl bromide or ethyl iodide in the presence of a strong base (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF). Optimal conditions involve refluxing at 80–100°C for 12–24 hours, achieving >85% yield.

Reaction Conditions:

  • Substrate : 3,4-Dihydroxybenzoic acid (1 equiv)
  • Alkylating Agent : Ethyl bromide (2.2 equiv)
  • Base : K₂CO₃ (2.5 equiv)
  • Solvent : DMF
  • Temperature : 90°C, 18 hours

Characterization Data :

  • ¹H-NMR (DMSO-d₆) : δ 1.35 (t, 6H, -OCH₂CH₃), 4.12 (q, 4H, -OCH₂CH₃), 7.45 (d, 1H, aromatic), 7.62 (dd, 1H, aromatic), 7.78 (d, 1H, aromatic).

Conversion to 3,4-Diethoxybenzoyl Chloride

The carboxylic acid is activated using thionyl chloride (SOCl₂) under anhydrous conditions. Excess SOCl₂ (3 equiv) is refluxed in dichloromethane (DCM) for 2–4 hours, yielding the acid chloride quantitatively.

Safety Note : SOCl₂ reacts exothermically with water; rigorous moisture exclusion is required.

Synthesis of 1-(Furan-2-ylmethyl)piperidin-4-yl)methylamine

Alkylation of Piperidin-4-ylmethylamine

Piperidin-4-ylmethylamine is alkylated at the nitrogen using furfuryl bromide. To suppress over-alkylation, a controlled stoichiometry of furfuryl bromide (1.1 equiv) is employed in acetonitrile with K₂CO₃ as the base.

Reaction Conditions :

  • Substrate : Piperidin-4-ylmethylamine (1 equiv)
  • Alkylating Agent : Furfuryl bromide (1.1 equiv)
  • Base : K₂CO₃ (2 equiv)
  • Solvent : Acetonitrile
  • Temperature : 70°C, 8 hours

Workup :
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to isolate the mono-alkylated amine.

Characterization Data :

  • ¹³C-NMR (CDCl₃) : δ 45.8 (piperidine N-CH₂-furan), 56.3 (piperidine C-4), 110.2 (furan C-2), 142.1 (furan C-5).

Reductive Amination Alternative

An alternative route employs reductive amination of piperidin-4-ylmethylamine with furfural using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 6–7. This method avoids halogenated reagents but requires strict pH control.

Reaction Conditions :

  • Substrate : Piperidin-4-ylmethylamine (1 equiv)
  • Aldehyde : Furfural (1.2 equiv)
  • Reducing Agent : NaBH₃CN (1.5 equiv)
  • Solvent : Methanol
  • Temperature : Room temperature, 12 hours

Yield : 70–75% after purification.

Amide Bond Formation

Coupling of 3,4-Diethoxybenzoyl Chloride and Amine

The acid chloride reacts with 1-(furan-2-ylmethyl)piperidin-4-yl)methylamine in dry tetrahydrofuran (THF) using triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature for 4–6 hours.

Reaction Conditions :

  • Acid Chloride : 3,4-Diethoxybenzoyl chloride (1.2 equiv)
  • Amine : 1-(Furan-2-ylmethyl)piperidin-4-yl)methylamine (1 equiv)
  • Base : TEA (2.5 equiv)
  • Solvent : THF
  • Temperature : 0°C → RT, 6 hours

Workup :
The product is extracted with ethyl acetate, washed with dilute HCl (to remove excess TEA), and purified via recrystallization (ethanol/water).

Characterization Data :

  • Melting Point : 128–130°C
  • HRMS (ESI+) : m/z calcd for C₂₄H₃₃N₂O₄ [M+H]⁺: 437.2432; found: 437.2435.

Optimization and Challenges

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates. TEA is preferred over inorganic bases due to superior HCl scavenging.

Side Reactions and Mitigation

  • Over-Alkylation : Controlled stoichiometry of furfuryl bromide minimizes di-alkylated byproducts.
  • Furan Ring Oxidation : Reactions are conducted under inert atmosphere (N₂/Ar) to prevent furan degradation.

Scalability and Industrial Considerations

  • Continuous Flow Systems : Microreactors improve heat transfer during exothermic steps (e.g., alkylation).
  • Cost Analysis : Ethyl bromide and furfuryl bromide are cost-effective alkylating agents, but NaBH₃CN adds expense in reductive amination routes.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3,4-diethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Benzamide Substituents

(a) 4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate
  • Substituents : Chlorine atoms at the 4-position of both benzamide and the piperidine-attached benzoyl group.
  • Structure : The piperidine ring adopts a chair conformation, with the two chlorinated benzene rings inclined at a significant dihedral angle .
  • Properties : The chlorine substituents increase electronegativity and may enhance binding to hydrophobic pockets in biological targets.
(b) 4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide
  • Substituents : Methyl groups at the 4-position of both benzamide and benzoyl groups.
  • Structure : The piperidine ring exhibits a half-chair conformation, and the molecule forms hydrogen-bonded chains via N–H⋯O interactions .
  • Properties : Methyl groups improve metabolic stability compared to halogens but reduce polarity.
(c) 3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
  • Substituents: Dichloro groups on the benzamide and a dimethylamino-cyclohexyl moiety.
  • Relevance : Listed in international drug control conventions, highlighting the pharmacological significance of such substitutions .

Comparison with Target Compound :

  • The 3,4-diethoxy groups in the target compound replace halogens or methyl groups, likely increasing solubility in non-polar environments while reducing electronegativity. This substitution may alter pharmacokinetics, such as absorption and half-life.

Variations in Piperidine Substituents

(a) N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide
  • Substituents : Phenylethyl and phenyl groups on the piperidine ring, with a furan-carboxamide moiety.
  • Relevance : Demonstrates the use of furan in piperidine derivatives, which may enhance π-π stacking or hydrogen bonding .
(b) 1-(2-Tetrahydrofurfuryloxyethyl)-4-phenylpiperidine-4-carboxylic acid ethyl ester
  • Substituents : Tetrahydrofurfuryloxyethyl and phenyl groups.
  • Relevance : Highlights the structural diversity achievable with oxygen-containing heterocycles like furan derivatives .

Comparison with Target Compound :

Notes

  • Contradictions/Limitations : Evidence lacks direct biological data for the target compound; comparisons are extrapolated from structural analogs.
  • Legal Considerations : Substituted benzamides are monitored under drug control conventions, implying the need for regulatory evaluation .

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